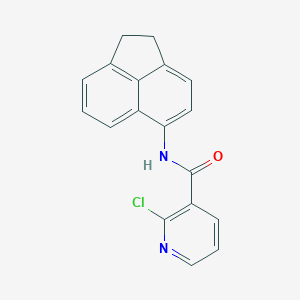

![molecular formula C29H28BrNO5 B301944 (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301944.png)

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BMAA, is a naturally occurring neurotoxin that has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. BMAA is produced by certain types of cyanobacteria, which are commonly found in freshwater and marine environments. In

Wirkmechanismus

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is believed to exert its toxic effects through the inhibition of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in a variety of brain functions, including learning and memory. When glutamate receptors are inhibited, the normal functioning of neurons is disrupted, leading to neuronal death and neurodegeneration.

Biochemical and Physiological Effects:

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a number of biochemical and physiological effects on the body. Studies have shown that (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can induce oxidative stress, disrupt mitochondrial function, and activate inflammatory pathways in the brain. (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to alter the levels of various neurotransmitters in the brain, including glutamate, dopamine, and serotonin.

Vorteile Und Einschränkungen Für Laborexperimente

The use of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments has several advantages, including its ability to induce neurodegeneration and mimic the effects of certain neurodegenerative diseases. However, there are also limitations to its use, including the fact that it is a naturally occurring toxin and may not accurately reflect the effects of synthetic compounds.

Zukünftige Richtungen

Future research on (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid should focus on further elucidating its mechanism of action and exploring its potential as a therapeutic target for neurodegenerative diseases. Additionally, research should be conducted to identify the sources of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in the environment and to develop strategies for reducing exposure to this toxin. Finally, more studies should be conducted to assess the potential health effects of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in humans and other animals.

Synthesemethoden

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a variety of methods, including the reaction of 5-bromo-2-hydroxybenzoic acid with N-benzylglycine, followed by the addition of acetic anhydride and sodium acetate. Another method involves the reaction of 5-bromo-2-hydroxybenzoic acid with N-benzylglycine methyl ester, followed by the addition of acetic anhydride and sodium acetate. Both methods result in the formation of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been the subject of extensive scientific research due to its potential link to neurodegenerative diseases. Studies have shown that (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can accumulate in the brain and cause damage to neurons, leading to cognitive impairment and motor dysfunction. (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been linked to the development of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord.

Eigenschaften

Produktname |

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |

|---|---|

Molekularformel |

C29H28BrNO5 |

Molekulargewicht |

550.4 g/mol |

IUPAC-Name |

2-[9-[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |

InChI |

InChI=1S/C29H28BrNO5/c1-17-8-10-18(11-9-17)16-36-25-13-12-19(30)14-20(25)27-28-21(4-2-6-23(28)32)31(15-26(34)35)22-5-3-7-24(33)29(22)27/h8-14,27H,2-7,15-16H2,1H3,(H,34,35) |

InChI-Schlüssel |

ULKVTNIVPVXYQF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O |

Kanonische SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

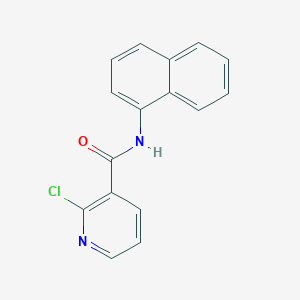

![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)

![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)

![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)

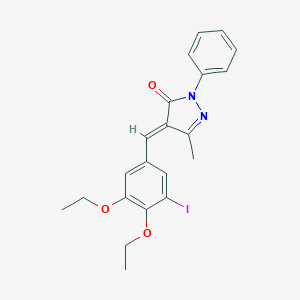

![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)

![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)

![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)

![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)

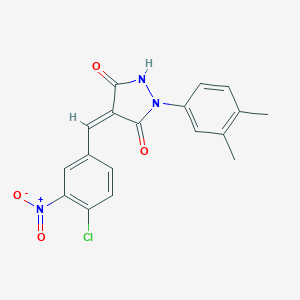

![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)